molecular formula C10H11NO2 B8540564 2-((1H-indol-6-yl)oxy)ethanol

2-((1H-indol-6-yl)oxy)ethanol

Cat. No.: B8540564
M. Wt: 177.20 g/mol
InChI Key: NQGHAMGQOZLRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1H-indol-6-yl)oxy)ethanol is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(1H-indol-6-yloxy)ethanol

InChI

InChI=1S/C10H11NO2/c12-5-6-13-9-2-1-8-3-4-11-10(8)7-9/h1-4,7,11-12H,5-6H2

InChI Key

NQGHAMGQOZLRNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-hydroxyindole (2.66 g, 20 mmol) and K2CO3 (3.04 g, 22 mmol) was stirred in DMF (10 mL) at 80° C. for 10 min. A solution of ethylene carbonate (1.94 g, 22 mmol) in DMF (4 mL) was added and the mixture was heated at 125° C. for 3 h. The mixture was concentrated, diluted with water, and extracted with toluene. The organic phase was washed with 1 M aqueous Na2CO3 and brine. The organic layer was dried (Na2SO4) and concentrated. The residue was purified by flash chromatography on silica using EtOAc/toluene (1:4→36:65) as eluent. Yield 1.02 g (29%); mp 74-77° C.; HRMS m/z calcd for C10H11NO2 (M)+ 177.0790, found 177.0784. Anal. (C10H11NO2) C, H, N.
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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